molecular formula C19H20FN3O3S2 B2944280 N-(4-butylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886953-59-9

N-(4-butylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2944280
CAS RN: 886953-59-9
M. Wt: 421.51
InChI Key: ZVNUMSLDTOIWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the amide group could be introduced via a reaction with an appropriate carboxylic acid or acyl chloride . The thiadiazine ring might be formed through a cyclization reaction . The butylphenyl group could be attached via a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The amide group would likely participate in hydrogen bonding, and the aromatic ring systems would contribute to the compound’s overall stability .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine . The thiadiazine ring might be susceptible to reactions that open the ring, depending on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amide group and the aromatic rings would likely make the compound relatively polar, which could affect its solubility in different solvents .

Scientific Research Applications

Antitumor and Anticancer Activity

Several studies have highlighted the synthesis and evaluation of compounds bearing heterocyclic rings for their potential antitumor and anticancer activities. Compounds with benzothiazole and thiadiazole derivatives have been synthesized and shown considerable anticancer activity against various cancer cell lines, suggesting a pathway for developing novel anticancer agents. For example, derivatives have shown significant inhibition of cancer cell proliferation, indicating their potential in cancer therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015; Asal Fallah-Tafti et al., 2011) (Yurttaş et al., 2015) (Fallah-Tafti et al., 2011).

Anti-inflammatory Activity

Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown promising anti-inflammatory activity. Such studies offer a foundation for the development of new anti-inflammatory drugs (K. Sunder, Jayapal Maleraju, 2013) (Sunder et al., 2013).

Synthesis and Molecular Modeling for Drug Development

The synthesis and molecular modeling of imidazothiadiazole analogs have been undertaken to evaluate their anticancer screening potential. These studies utilize DFT calculations and cytotoxic activities evaluation against cancer cell lines, contributing to the understanding of molecular interactions and the development of anticancer drugs (Sraa Abu-Melha, 2021) (Abu-Melha, 2021).

Antibacterial and Nematicidal Activity

The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been explored for their potential antibacterial activities against various bacterial strains. These compounds have also demonstrated promising results in nematicidal activity, suggesting their utility in developing new antibacterial and nematicidal agents (Hui Lu et al., 2020) (Lu et al., 2020).

properties

IUPAC Name

N-(4-butylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2/c1-2-3-4-13-5-8-15(9-6-13)21-18(24)12-27-19-22-16-10-7-14(20)11-17(16)28(25,26)23-19/h5-11H,2-4,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNUMSLDTOIWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.